3-Allyloxy-4-methoxybenzaldehyde
Overview
Description
3-Allyloxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3. It is a derivative of benzaldehyde, featuring an allyloxy group at the third position and a methoxy group at the fourth position on the benzene ring.
Synthetic Routes and Reaction Conditions:
Allylation of 4-Methoxybenzaldehyde: One common method involves the allylation of 4-methoxybenzaldehyde using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Allyloxy-4-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Allyloxy-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The allyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Allyloxy-3-methoxybenzaldehyde: Similar in structure but with the allyloxy and methoxy groups swapped.
4-Benzyloxy-3-methoxybenzaldehyde: Features a benzyloxy group instead of an allyloxy group.
Uniqueness: 3-Allyloxy-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Biological Activity
3-Allyloxy-4-methoxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of allyl bromide with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction conditions can be optimized for yield and purity, which are critical for subsequent biological evaluations.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:
- Bacteria : Effective against Staphylococcus aureus (MRSA) and Escherichia coli.
- Fungi : Demonstrated antifungal activity against Candida species.
In vitro studies have shown that the compound has an IC50 value below 10 µM against several microbial strains, indicating potent activity .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. A key study highlighted its effectiveness in inhibiting the growth of HER2-positive gastric cancer cells. The compound was found to downregulate HER2 protein levels and induce apoptosis in these cancer cells through the disruption of protein-protein interactions (PPIs) involving ELF3 and MED23 .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Molecular Targets : The compound's hydroxyl and methoxy groups facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity.
- Inhibition of Protein-Protein Interactions : It disrupts critical interactions between transcription factors and their co-regulators, leading to altered gene expression profiles associated with cancer progression .
Case Studies
-
Anticancer Efficacy :
- A study conducted on HER2-positive gastric cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis. The compound exhibited superior efficacy compared to standard treatments, including trastuzumab-resistant clones .
-
Antimicrobial Testing :
- In a series of antimicrobial assays, this compound was tested against a panel of bacterial and fungal pathogens. Results indicated that it inhibited the growth of MRSA at concentrations as low as 5 µM, showcasing its potential as an effective antimicrobial agent .
Data Summary
Biological Activity | Target Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Antimicrobial | MRSA | <10 | Cell wall disruption |
Antifungal | Candida spp. | <10 | Membrane integrity loss |
Anticancer | HER2-positive cells | <5 | PPI disruption (ELF3-MED23) |
Properties
IUPAC Name |
4-methoxy-3-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYMKBALKOCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336501 | |
Record name | 3-ALLYLOXY-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18075-40-6 | |
Record name | 3-ALLYLOXY-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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